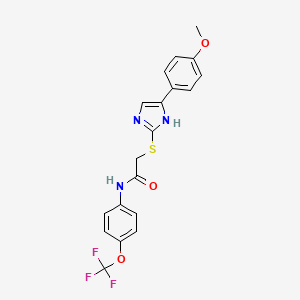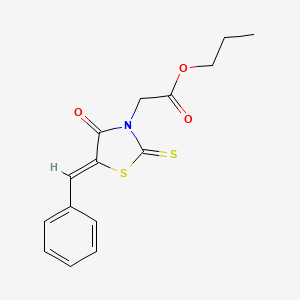
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a synthetic organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene group and a propyl ester
Wirkmechanismus
Target of Action
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a derivative of rhodanine-3-acetic acid, which has been tested for various biological properties
Mode of Action
It is known that rhodanine-3-acetic acid derivatives, including this compound, have been tested as aldose reductase inhibitors .
Biochemical Pathways
As an aldose reductase inhibitor, it may impact the polyol pathway, which is involved in glucose metabolism .
Result of Action
This compound has been tested for various biological activities. It has been used as a fluorescent dye for bioimaging of fixed cells of mammalian origin . Additionally, it has shown antimicrobial activity, especially against Gram-positive bacteria .
Action Environment
It has been demonstrated that the compound has high thermal stability above 240 °c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then esterified with propyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification: Using recrystallization or chromatography techniques
Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the benzylidene group to form the corresponding alkane
Substitution: Nucleophilic substitution reactions at the ester group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alkane derivatives
Substitution Products: Amides, substituted esters
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-4-one Derivatives: Compounds with similar core structures but different substituents
Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocycles
Uniqueness
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate stands out due to its unique combination of a thiazolidinone ring, benzylidene group, and propyl ester. This specific structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
propyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-8-19-13(17)10-16-14(18)12(21-15(16)20)9-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHRDWHZCBDBI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
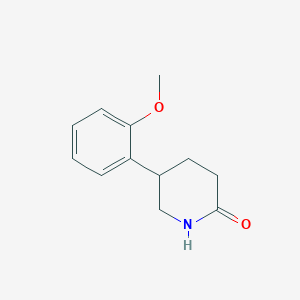
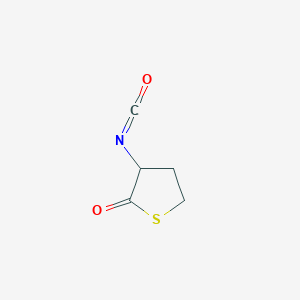
![N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2679360.png)
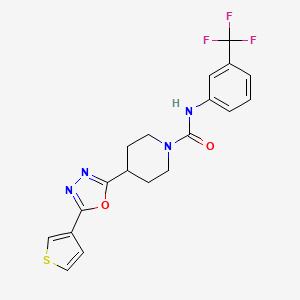
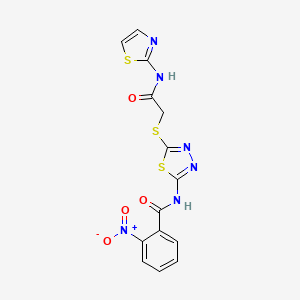
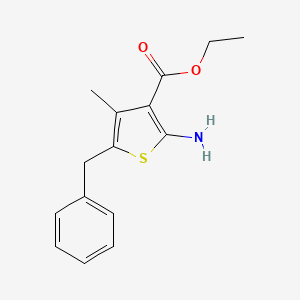
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)
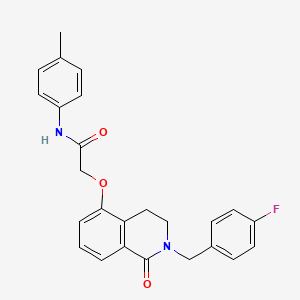
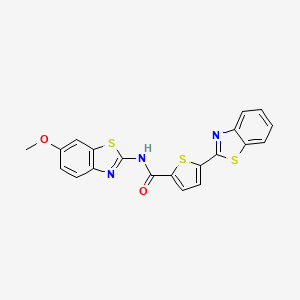
![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)
